A Technical Guide to the Isotopic Purity of Timiperone-d4
A Technical Guide to the Isotopic Purity of Timiperone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.
Introduction to Timiperone-d4
Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its deuterated form, Timiperone-d4, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2] The stability and distinct mass of the deuterium-labeled compound allow it to be distinguished from its unlabeled counterpart, ensuring accurate analytical results.
Isotopic Purity of Timiperone-d4
The isotopic purity of Timiperone-d4 is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled (d0) and partially labeled isotopic variants. While the exact isotopic purity is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, commercially available deuterated compounds typically exhibit high isotopic enrichment. Several suppliers, including Santa Cruz Biotechnology, MedchemExpress, and LGC Standards, offer Timiperone-d4, often noting that the product may contain the d0 isotopologue.
Table 1: Representative Isotopic Purity Data for Commercially Available Deuterated Compounds
| Compound | Deuterium Label | Stated Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d2) | d2 | 94.7[3] |
| Tamsulosin-d4 (TAM-d4) | d4 | 99.5[3] |
| Oxybutynin-d5 (OXY-d5) | d5 | 98.8[3] |
| Eplerenone-d3 (EPL-d3) | d3 | 99.9[3] |
| Propafenone-d7 (PRO-d7) | d7 | 96.5[3] |
Note: This table presents example data for other deuterated compounds to illustrate the typical range of isotopic purity and is not specific to Timiperone-d4. The isotopic purity of Timiperone-d4 for a specific lot should be confirmed via its Certificate of Analysis.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Timiperone-d4 relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for assessing isotopic purity due to its high sensitivity and mass accuracy.[4][5]
Methodology:
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Sample Preparation: A solution of Timiperone-d4 is prepared in a suitable solvent, such as methanol or acetonitrile.
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Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (e.g., UPLC) to separate Timiperone-d4 from any potential impurities before it enters the mass spectrometer.
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Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte.
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Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolution allows for the differentiation of the various isotopologues (d0, d1, d2, d3, d4).
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Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[3][6]
Methodology:
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Sample Preparation: A precise amount of Timiperone-d4 is dissolved in a suitable deuterated solvent.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms deuterium incorporation. The integration of the residual proton signals can be used to estimate isotopic purity.
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²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, providing a quantitative measure of the deuterium content at each labeled position.
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Data Analysis: By combining the data from ¹H and ²H NMR, a comprehensive assessment of the isotopic abundance and the specific sites of deuteration can be achieved.[6]
Table 2: Comparison of Analytical Methods for Isotopic Purity Determination
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions to differentiate isotopologues. | Detects the nuclear spin properties of isotopes to provide structural and quantitative information. |
| Sensitivity | Very high (nanogram level or lower).[4][5] | Lower than HRMS. |
| Information Provided | Isotopic distribution (relative abundance of d0, d1, d2, etc.).[4] | Site-specific deuterium incorporation and overall isotopic enrichment.[3] |
| Sample Consumption | Very low.[4][5] | Higher than HRMS. |
| Advantages | Rapid, highly sensitive, and requires minimal sample.[4][5] | Provides detailed structural confirmation of deuteration sites. |
| Limitations | Does not directly provide information on the position of the deuterium labels. | Lower sensitivity and can be more time-consuming. |
Signaling Pathway of Timiperone
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain.[1][7][8] By blocking these receptors, Timiperone modulates neurotransmission in key pathways associated with psychosis.
Below is a diagram illustrating the mechanism of action of Timiperone.
Caption: Mechanism of action of Timiperone.
Experimental Workflow for Isotopic Purity Analysis
The following diagram outlines a typical workflow for determining the isotopic purity of Timiperone-d4.
Caption: Workflow for isotopic purity determination.
Conclusion
The isotopic purity of Timiperone-d4 is a crucial factor for its use as an internal standard in quantitative bioanalysis. While the exact purity is lot-dependent, it is typically high and can be precisely determined using HRMS and NMR spectroscopy. Understanding the principles and methodologies behind these analyses is essential for researchers to ensure the quality and reliability of their experimental data. The antagonistic activity of Timiperone at dopamine D2 and serotonin 5-HT2A receptors underpins its therapeutic effect in treating psychotic disorders.
References
- 1. Timiperone - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Timiperone used for? [synapse.patsnap.com]
- 8. What is the mechanism of Timiperone? [synapse.patsnap.com]
